IDO1 Enzymatic and Cellular Potency Advantage of 4-Aminomethyl Over 4-Hydroxy Indazole Scaffolds
In a comparative SAR study of 4,6-disubstituted indazoles, the reference compound LWQ-84 (bearing a 4-hydroxy group) exhibited an IDO1 enzymatic IC50 of 5.3 μM but was nearly inactive in the cellular assay and showed no TDO inhibition. In contrast, compound 35, which is synthesized from 6-bromo-1H-indazole-4-methanamine and retains the 4-aminomethyl motif, achieved a 7.2-fold more potent enzymatic IC50 of 0.74 μM and demonstrated clear cellular activity (HeLa IC50 = 1.37 μM) [1]. This establishes the 4-aminomethyl group as a superior pharmacophore for dual IDO1/TDO inhibition relative to the 4-hydroxy analog available through alternative synthetic routes.
| Evidence Dimension | IDO1 inhibitory potency (enzymatic and cellular) and TDO inhibition |
|---|---|
| Target Compound Data | Compound 35 (derived from 6-bromo-1H-indazole-4-methanamine): IDO1 enzymatic IC50 = 0.74 μM; HeLa cellular IC50 = 1.37 μM; TDO enzymatic IC50 = 2.93 μM [1] |
| Comparator Or Baseline | LWQ-84 (4-hydroxy analog): IDO1 enzymatic IC50 = 5.3 μM; cellular activity negligible; no TDO inhibition [1] |
| Quantified Difference | 7.2-fold improvement in IDO1 enzymatic potency; gain of cellular IDO1 activity and TDO dual inhibition |
| Conditions | IDO1 enzymatic assay; HeLa cell-based assay; A172 TDO cellular assay |
Why This Matters
For procurement decisions in IDO1/TDO inhibitor programs, this data directly links the 4-aminomethyl building block to lead compounds with superior in vitro profiles compared to those derived from 4-hydroxy analogs, reducing the risk of advancing inactive chemical matter.
- [1] Yang, L.; Chen, Y.; He, J.; et al. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorg. Med. Chem. 2019, 27, 1087–1098. View Source
